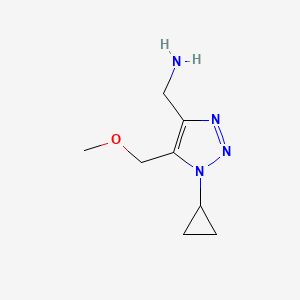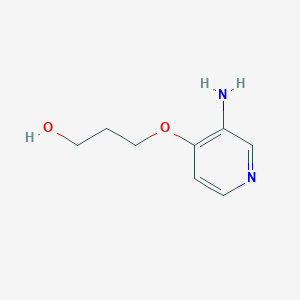
2,6-Dichloro-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of 2,6-dichloro-4-methylbenzene-1-sulfonamide may involve large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,6-Dichloro-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.
Reduction: Formation of 2,6-dichloro-4-methylbenzenamine.
科学研究应用
2,6-Dichloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-dichloro-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylbenzenesulfonamide: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
2,6-Dichlorobenzene-1-sulfonamide: Lacks the methyl group, affecting its hydrophobicity and interactions.
Uniqueness
2,6-Dichloro-4-methylbenzene-1-sulfonamide is unique due to the specific positioning of its chlorine atoms and methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
属性
分子式 |
C7H7Cl2NO2S |
|---|---|
分子量 |
240.11 g/mol |
IUPAC 名称 |
2,6-dichloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI 键 |
HVQNJYKQZPOELN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)

![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)


